molecular formula C19H18BrN3O4 B2724500 2-[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE CAS No. 1251630-75-7

2-[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE

Cat. No.: B2724500
CAS No.: 1251630-75-7
M. Wt: 432.274
InChI Key: ZHYNCZWNKSZCDP-UHFFFAOYSA-N
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Description

The compound 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a 3-bromophenyl group and at position 2 with an acetamide moiety linked to a 3,4-dimethoxybenzyl group. The 1,3,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, which enhance interactions with biological targets .

Properties

IUPAC Name

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4/c1-25-15-7-6-12(8-16(15)26-2)11-21-17(24)10-18-22-23-19(27-18)13-4-3-5-14(20)9-13/h3-9H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYNCZWNKSZCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the oxadiazole intermediate.

    Attachment of the Dimethoxybenzyl Acetamide Moiety: The final step involves the coupling of the oxadiazole-bromophenyl intermediate with a dimethoxybenzyl acetamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, resulting in the formation of amine or dehalogenated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine or dehalogenated derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the oxadiazole ring.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

Structural Insights

  • Oxadiazole Core : The 1,3,4-oxadiazole ring (C₂H₂N₂O) provides rigidity and electron-withdrawing properties, influencing pharmacokinetic behavior.
  • 3,4-Dimethoxybenzyl-Acetamide : The dimethoxy groups increase hydrophilicity, while the benzyl moiety may contribute to π-π stacking interactions .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide 3-Bromophenyl, 3,4-dimethoxybenzyl C₁₉H₁₈BrN₃O₄ 456.27 g/mol Halogen bonding, enhanced hydrophilicity -
N-[4-[(3,4-Dimethylisoxazol-5-yl)sulfamoyl]phenyl]-2-[4-(4-methylphenyl)phenoxy]acetamide Sulfamoyl, biphenyl ether C₂₇H₂₅N₃O₅S 527.57 g/mol Sulfonamide group, lipophilic biphenyl
N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide Trimethoxyphenyl C₁₃H₁₅N₃O₅ 293.28 g/mol Electron-donating methoxy groups
2-(3-Bromophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole 3-Bromophenyl, naphthyl C₁₈H₁₁BrN₂O 351.20 g/mol Extended aromaticity, high lipophilicity

Biological Activity

The compound 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The molecular formula of this compound is C18H18BrN3O3C_{18}H_{18}BrN_{3}O_{3} with a molecular weight of approximately 420.6876 g/mol. The structure features a bromophenyl group and an oxadiazole ring, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antimicrobial Activity :
    • The compound has been evaluated for its effectiveness against several bacterial strains. In vitro studies suggest it possesses notable antibacterial properties, potentially due to the oxadiazole moiety enhancing membrane permeability and interaction with bacterial enzymes.
  • Anti-inflammatory Properties :
    • Preliminary studies indicate that it may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines. This effect could be linked to its ability to interact with specific receptors involved in inflammation.
  • Anticancer Activity :
    • The compound has shown promise in cancer research, particularly against various cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity and altering metabolic pathways relevant to disease processes.
  • Hydrogen Bonding : The presence of polar groups allows for hydrogen bonding with amino acids in proteins, facilitating effective binding to target sites .
  • π-π Stacking : The bromophenyl group may enhance interactions through π-π stacking with aromatic residues in proteins, further stabilizing the binding.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into structure-activity relationships (SAR):

Compound NameStructure FeaturesBiological Activity
2-(5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio-N-(o-tolyl)acetamideSimilar oxadiazole structureAntimicrobial activity
N-(2,3-Dimethylphenyl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamideFluorinated phenyl groupPotential anti-cancer properties
2-[5-(3-Bromophenyl)-1,3,4-Oxadiazol-2-yl]-N-[4-Ethoxyphenyl]acetamideEthoxy substitutionAntibacterial activity

This table highlights how variations in substituents influence the biological profiles of structurally similar compounds.

Case Studies

Several case studies have documented the biological efficacy of compounds related to 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-y]-N-[(3,4-dimethoxyphenyl)methyl]acetamide:

  • Antimicrobial Efficacy : A study assessed the antibacterial activity against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated that concentrations above 50 µg/mL significantly inhibited bacterial growth.
  • Cancer Cell Studies : In vitro assays on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values ranged from 10 to 25 µM across different cell lines tested.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves cyclization of a hydrazide intermediate with a bromophenyl-substituted carboxylic acid derivative, followed by acylation of the oxadiazole ring with chloroacetyl chloride. Key steps include:

  • Hydrazide formation : Reaction of 3-bromobenzohydrazide with carbon disulfide under alkaline conditions to form the 1,3,4-oxadiazole ring .
  • Acylation : Coupling the oxadiazole intermediate with 3,4-dimethoxybenzylamine using chloroacetyl chloride in the presence of triethylamine as a base .
  • Critical conditions : Temperature control (55–60°C for cyclization), solvent choice (e.g., ethanol or benzene), and stoichiometric ratios of reagents to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 3-bromophenyl group (δ ~7.5 ppm for aromatic protons) and dimethoxybenzylacetamide moiety (δ ~3.8 ppm for methoxy protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C19_{19}H17_{17}BrN3_3O4_4S) and isotopic patterns due to bromine .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch of acetamide) and ~1250 cm1^{-1} (C-O-C stretch of oxadiazole) confirm functional groups .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or acetylcholinesterase, given structural similarities to bioactive oxadiazole derivatives .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria to explore broad-spectrum activity .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability without compromising purity?

  • Solvent optimization : Replace benzene with safer alternatives (e.g., toluene) for large-scale reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate oxadiazole cyclization .
  • Purification strategies : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect bioactivity?

  • Comparative SAR studies : Synthesize analogs with bromine at para/meta positions and test against the same biological targets. For example, 2-[5-(4-bromophenyl)-oxadiazol-2-yl] derivatives showed reduced COX-2 inhibition compared to the 3-bromo analog .
  • Computational docking : Use tools like AutoDock to predict binding affinities with target proteins, correlating bromine placement with steric/electronic effects .

Q. How can contradictory data in literature regarding its mechanism of action be resolved?

  • Multi-target profiling : Use proteome-wide affinity chromatography to identify off-target interactions .
  • Orthogonal assays : Combine enzymatic assays with cellular models (e.g., siRNA knockdown) to confirm target specificity .
  • Meta-analysis : Compare data across studies with standardized protocols (e.g., fixed IC50_{50} measurement conditions) .

Q. What computational strategies are effective for predicting its pharmacokinetic properties?

  • ADMET prediction : Software like SwissADME evaluates logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration .
  • Molecular dynamics simulations : Assess stability of ligand-receptor complexes over time to prioritize derivatives for synthesis .

Q. How can researchers validate interactions between this compound and putative biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified proteins .
  • X-ray crystallography : Resolve co-crystal structures to identify critical binding residues (e.g., hydrogen bonds with the oxadiazole ring) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for mechanistic insights .

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